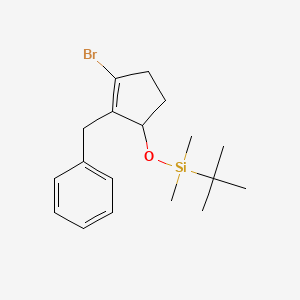
((2-Benzyl-3-bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Benzyl-3-bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-benzyl-3-bromocyclopent-2-en-1-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis. Companies like ChemScene and Biosynth provide this compound either in-stock or on a backorder basis, ensuring high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
((2-Benzyl-3-bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azides or nitriles.
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of hydrocarbons.
Wissenschaftliche Forschungsanwendungen
((2-Benzyl-3-bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Used in the development of pharmaceutical intermediates.
Industry: Employed in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of ((2-Benzyl-3-bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the silyl ether moiety provides stability and protection to the molecule during various synthetic transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ((2-Benzyl-3-chlorocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
- ((2-Benzyl-3-iodocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
Uniqueness
((2-Benzyl-3-bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is unique due to its specific reactivity profile and stability. The bromine atom provides a good balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C18H27BrOSi |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
(2-benzyl-3-bromocyclopent-2-en-1-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C18H27BrOSi/c1-18(2,3)21(4,5)20-17-12-11-16(19)15(17)13-14-9-7-6-8-10-14/h6-10,17H,11-13H2,1-5H3 |
InChI-Schlüssel |
ULZNRYALOPSVFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=C1CC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



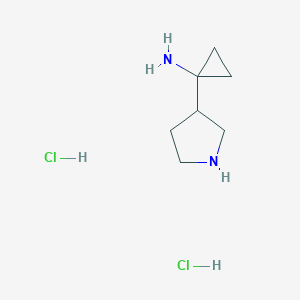


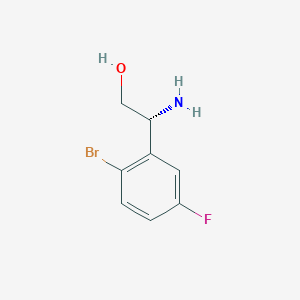
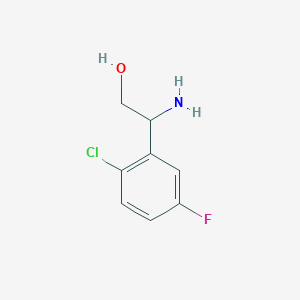
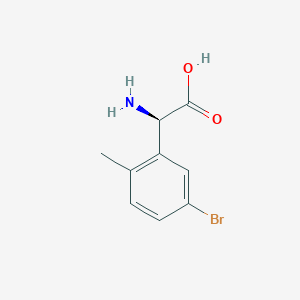
![6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236742.png)
![(1S,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15236749.png)
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid](/img/structure/B15236757.png)

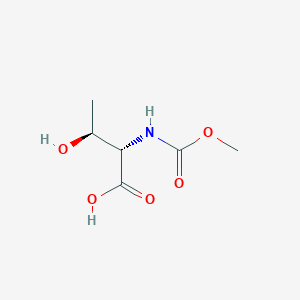
![(3S)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236782.png)

